molecular formula C14H12N4O B14193719 7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-28-0

7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Katalognummer: B14193719
CAS-Nummer: 921933-28-0
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: UVZXFVQGNOSOQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a heterocyclic compound that belongs to the benzotriazine family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. This process is carried out using stable diazonium salts, which are prepared using a polymer-supported nitrite reagent and p-tosic acid . The transformation is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents, making it a versatile method for synthesizing various benzotriazine derivatives.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and consistent product quality. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: Benzotriazin-4-yl radicals.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzotriazine derivatives.

Wirkmechanismus

The mechanism of action of 7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can generate radicals that induce DNA breaks, leading to cytotoxic effects in cancer cells . Additionally, it can inhibit specific enzymes, disrupting cellular processes and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Eigenschaften

CAS-Nummer

921933-28-0

Molekularformel

C14H12N4O

Molekulargewicht

252.27 g/mol

IUPAC-Name

7-methyl-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C14H12N4O/c1-10-7-8-12-13(9-10)18(19)17-14(16-12)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16,17)

InChI-Schlüssel

UVZXFVQGNOSOQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.